molecular formula C8H6F4 B1314813 3-Fluoro-2-methylbenzotrifluoride CAS No. 910911-43-2

3-Fluoro-2-methylbenzotrifluoride

Cat. No.: B1314813
CAS No.: 910911-43-2
M. Wt: 178.13 g/mol
InChI Key: YUCGIKTVAIPINQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methylbenzotrifluoride typically involves the fluorination of 2-methylbenzotrifluoride. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methylbenzotrifluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The aromatic ring can be reduced under specific conditions to form partially or fully hydrogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

Scientific Research Applications

3-Fluoro-2-methylbenzotrifluoride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the development of fluorinated analogs of biologically active compounds for studying their interactions with biological targets.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those requiring fluorinated aromatic rings for enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methylbenzotrifluoride
  • 4-Fluoro-2-methylbenzotrifluoride
  • 3-Fluoro-4-methylbenzotrifluoride

Uniqueness

3-Fluoro-2-methylbenzotrifluoride is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the aromatic ring. This arrangement imparts distinct electronic and steric properties, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-fluoro-2-methyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-5-6(8(10,11)12)3-2-4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCGIKTVAIPINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474669
Record name 3-Fluoro-2-methylbenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910911-43-2
Record name 3-Fluoro-2-methylbenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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